molecular formula C12H9ClN6OS3 B6270023 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 389073-22-7

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B6270023
CAS No.: 389073-22-7
M. Wt: 384.9
InChI Key:
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Description

. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step process involving the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2-chloroacetyl chloride in the presence of hydrazine. The reaction conditions typically involve heating the mixture to around 105°C under reflux for several hours.

Industrial Production Methods

On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This may include using continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the thiol group to a sulfonic acid.

  • Reduction: : Reducing the nitro group to an amine.

  • Substitution: : Replacing the chlorine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Employing reducing agents such as iron powder or hydrogen gas.

  • Substitution: : Utilizing nucleophiles like sodium methoxide or ammonia.

Major Products Formed

  • Oxidation: : 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide sulfonic acid.

  • Reduction: : 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(2-aminophenyl)-1,3,4-thiadiazol-2-yl]acetamide.

  • Substitution: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology

It has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.

Medicine

The compound has been studied for its anticancer properties, showing promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

Industry

In the agricultural sector, it is used as a precursor for the synthesis of pesticides and herbicides.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring structure allows it to cross cellular membranes and bind to biological targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,3,4-thiadiazole-2-thiol

  • 2-Chloroacetyl chloride

  • Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES)

Uniqueness

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific substitution pattern and the presence of both amino and chlorophenyl groups, which contribute to its enhanced biological activity compared to simpler thiadiazole derivatives.

Properties

CAS No.

389073-22-7

Molecular Formula

C12H9ClN6OS3

Molecular Weight

384.9

Purity

95

Origin of Product

United States

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